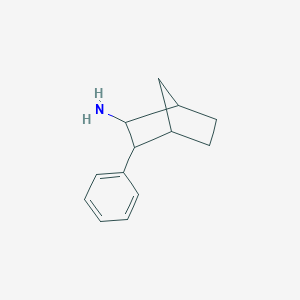

3-Phenylnorbornan-2-amine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylnorbornan-2-amine typically involves the reaction of norbornene with phenylmagnesium bromide, followed by amination. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon. The process may also involve hydrogenation steps to achieve the desired amine product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenylnorbornan-2-amine can undergo a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.

Substitution: Alkyl halides, solvents like dichloromethane, and bases such as sodium hydroxide.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Secondary or tertiary amines.

Applications De Recherche Scientifique

3-Phenylnorbornan-2-amine, also known as Camfetamine, is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and toxicology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Table 1: Synthesis Methods of this compound

| Method | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Reduction of ketones | Lithium aluminum hydride | 85 | |

| Alkylation of amines | Borane | 90 | |

| Catalytic hydrogenation | Palladium on carbon | 75 |

Stimulant Properties

Research indicates that this compound exhibits stimulant properties, acting as an indirect dopaminergic agonist in the central nervous system. This mechanism suggests potential applications in treating conditions like ADHD and narcolepsy, similar to other stimulant medications such as amphetamines. However, the recreational misuse of the compound has raised concerns regarding its safety profile and potential for addiction .

Case Studies on Misuse

A notable study highlighted the recreational use of Camfetamine among individuals with a history of polydrug misuse. The findings suggested that while it may enhance mental alertness and relaxation, there are risks associated with intravenous or intramuscular administration, especially when combined with other psychoactive substances . This underscores the need for comprehensive epidemiological studies to assess its misuse prevalence and associated health risks.

Toxicological Insights

The toxicological profile of this compound is still under investigation. Preliminary studies suggest that it may not be associated with severe physical effects compared to other stimulants; however, further research is needed to fully understand its long-term impacts on health .

Table 2: Toxicological Findings Related to this compound

| Study Type | Findings | Reference |

|---|---|---|

| Animal studies | Mild-moderate opioid activity | |

| Human case reports | Instances of misuse and side effects | |

| Longitudinal studies | Need for more extensive data |

Future Research Directions

Given the dual nature of this compound as both a potential therapeutic agent and a substance of abuse, future research should focus on:

- Long-term Health Effects : Comprehensive studies assessing the chronic effects of this compound on various body systems.

- Epidemiological Studies : Investigating patterns of misuse and establishing guidelines for safe use in therapeutic contexts.

- Development of Derivatives : Exploring modifications to enhance therapeutic efficacy while minimizing abuse potential.

Mécanisme D'action

The mechanism of action of 3-Phenylnorbornan-2-amine involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other stimulant drugs and is responsible for its stimulant effects .

Comparaison Avec Des Composés Similaires

Fencamfamine: An appetite suppressant that is structurally similar to 3-Phenylnorbornan-2-amine but has an ethyl group instead of a methyl group.

Camfetamine: A stimulant drug closely related to this compound, differing by the presence of a methyl group on the nitrogen atom.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit dopamine and norepinephrine reuptake makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .

Activité Biologique

3-Phenylnorbornan-2-amine, also known as Camfetamine, is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and therapeutic applications. This article explores its biological activity, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound is a bicyclic amine derivative with a structure that allows for significant interactions within biological systems. Its chemical formula is CHN, indicating the presence of a phenyl group attached to a norbornane framework. This configuration is crucial for its interaction with neurotransmitter systems.

Biological Activity

Pharmacological Effects:

Research indicates that this compound exhibits properties similar to other stimulant drugs. It is reported to act primarily as an indirect dopaminergic agonist, enhancing dopamine release in the central nervous system (CNS). This action suggests potential applications in treating conditions related to dopamine dysregulation, such as ADHD and depression .

Metabolic Pathways:

The metabolism of Camfetamine has been studied extensively. Key findings include:

- Cytochrome P450 Enzymes: The primary metabolic pathways involve N-demethylation and hydroxylation processes mediated by various cytochrome P450 enzymes (CYP2B6, CYP2C19, CYP2D6, CYP3A4, and CYP1A2) in rat models .

- Urinary Excretion: Studies have shown that metabolites of Camfetamine can be detected in urine, indicating significant metabolic processing upon administration .

Case Studies and Research Findings

Case Study 1: Metabolic Fate in Rats

A study conducted on rats demonstrated that after administering Camfetamine, the compound underwent extensive metabolism. The most abundant metabolites identified were hydroxy derivatives and their glucuronide conjugates. This research highlights the compound's potential for bioaccumulation and its implications for both efficacy and toxicity in therapeutic contexts .

Case Study 2: Comparative Pharmacology with Fencamfamine

Fencamfamine, an N-ethyl analogue of Camfetamine, has been shown to release dopamine from storage vesicles in dopaminergic neurons. Comparative studies suggest that while both compounds share similar mechanisms of action, Camfetamine may exhibit lower lipophilicity, potentially affecting its bioavailability across the blood-brain barrier .

Antibacterial Activity

Emerging research also points to antibacterial properties associated with derivatives of this compound. A class of compounds related to this structure has demonstrated inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating a broader spectrum of biological activity beyond its stimulant effects .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Dopaminergic Agonism | Indirectly stimulates dopamine release in the CNS |

| Metabolism | Involves multiple cytochrome P450 enzymes; significant urinary metabolites found |

| Antibacterial Properties | Inhibits growth of Gram-positive bacteria including MRSA |

Propriétés

IUPAC Name |

3-phenylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESNBFAEPGJCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376206 | |

| Record name | 3-Phenylnorbornan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39550-30-6 | |

| Record name | 3-Phenylnorbornan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.